molecular formula C23H22F2N2O4S2 B2549124 N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 850927-23-0

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2549124
CAS No.: 850927-23-0
M. Wt: 492.56
InChI Key: ONTDTBDZYFHVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorobenzenesulfonyl group, and an oxazole ring, making it a unique molecule with interesting chemical properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfur atom allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the fluorobenzenesulfonyl group suggests potential interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar compounds include:

    4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Shares structural similarities but differs in the oxazole ring and sulfonyl group.

    N-cyclohexyl-2-fluoro-4-nitroaniline: Similar in having a cyclohexyl group and fluorine atoms but differs in the nitro group and overall structure.

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4S2/c24-16-8-6-15(7-9-16)21-27-22(33(29,30)19-12-10-17(25)11-13-19)23(31-21)32-14-20(28)26-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTDTBDZYFHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.